DL-Racemic Baseline vs. Pure Enantiomers
3-Methoxy-DL-phenylalanine methyl ester HCl serves as a racemic (DL-) mixture, whereas the L- and D- enantiomers are distinct compounds with unique stereochemistry. The DL-compound contains equal parts (a 50:50 mixture) of both enantiomers, a property not shared by the pure L- or D- forms [1]. This quantitative difference is fundamental: the DL-mixture is required as a reference standard in chiral chromatography for method development and as a control in asymmetric synthesis to verify the stereochemical outcome of a reaction, whereas the pure enantiomers are used for stereospecific applications .
L- & D-: >97% ee single enantiomers
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | Racemic mixture (50:50 ratio of D- and L- enantiomers) |
| Comparator Or Baseline | 3-Methoxy-L-phenylalanine methyl ester HCl (CAS: 72747-20-7) and 3-Methoxy-D-phenylalanine methyl ester HCl (CAS: 1391507-80-4) |
| Quantified Difference | Target is a 1:1 mixture; comparators are single enantiomers (>97% ee reported for L-form [1]) |
| Conditions | Vendor specification and stereochemical analysis context |
Why This Matters
Procurement of the DL-form is essential for method development in chiral separation science and as a non-stereoselective control, whereas the enantiopure forms are required for stereospecific synthesis or biological studies.
- [1] Activate Scientific. (n.d.). 3-Methoxy-L-phenylalanine methyl ester HCl 97%EE | Catalog #: AS103799-G1. Retrieved from https://shop.activate-scientific.com/code/as103799 View Source
